molecular formula C6H6N2O3 B1296462 2-Hydroxy-4-methyl-5-nitropyridine CAS No. 21901-41-7

2-Hydroxy-4-methyl-5-nitropyridine

Cat. No.: B1296462
CAS No.: 21901-41-7
M. Wt: 154.12 g/mol
InChI Key: AIEHUZHKFUNHCJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7) is a nitropyridine derivative with the molecular formula C₆H₆N₂O₃. It features a hydroxyl group at position 2, a methyl group at position 4, and a nitro group at position 5 on the pyridine ring (Fig. 1). This compound is widely used in organic synthesis, particularly as a precursor for heterocyclic drugs and bioactive molecules . Its synthesis often involves nitration and substitution reactions, with yields dependent on reaction conditions and substituent positioning .

Key properties include:

  • Melting point: 186–190°C
  • Spectroscopic features: Vibrational spectra (IR/Raman) and electronic properties (HOMO-LUMO gaps) have been analyzed using density functional theory (DFT), highlighting its conformational stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-5-nitropyridine typically involves the nitration of 2-Hydroxy-4-methylpyridine. The process begins with the dissolution of 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid, followed by the addition of sodium nitrite at low temperatures . The reaction mixture is then stirred and maintained at a specific temperature to ensure complete nitration.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Hydroxy-4-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its nitro group enhances antibacterial activity, making it valuable for developing drugs targeting bacterial infections. For instance, it is involved in synthesizing various nitro-containing antibiotics, which are crucial in treating resistant bacterial strains .

Case Study:
A study highlighted the synthesis of a new class of antibacterial agents derived from this compound, demonstrating improved efficacy against Gram-positive bacteria. The compound's structure was modified to enhance its bioavailability and reduce toxicity, resulting in promising clinical candidates .

Agricultural Chemicals

Use in Agrochemicals:
This compound is also significant in formulating agrochemicals, such as pesticides and herbicides. Its effectiveness against various pests contributes to crop protection strategies .

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)
This compoundAphids85%
This compoundLeafhoppers78%

Analytical Chemistry

Reagent for Metal Ion Detection:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions through spectrophotometric methods. This application is crucial for environmental monitoring and assessing contamination levels in water sources .

Case Study:
Research demonstrated the compound's ability to form stable complexes with heavy metals like lead and cadmium, allowing for sensitive detection at low concentrations. This property is particularly beneficial for environmental scientists monitoring pollution levels .

Research in Organic Chemistry

Building Block for Synthesis:
As a building block in organic synthesis, this compound facilitates the creation of complex molecules. Its functional groups allow chemists to explore diverse synthetic pathways, leading to novel compounds with potential applications in various industries .

Example Reaction:
The compound can undergo nucleophilic substitution reactions to yield derivatives with enhanced properties. For instance, reactions involving this compound have produced new classes of dyes and pigments used in textiles and coatings .

Material Science

Development of Novel Materials:
Researchers are exploring the potential of this compound in developing new materials, including polymers and coatings that exhibit improved durability and performance characteristics .

Data Table: Material Properties

Material TypePropertyValue
PolymerTensile Strength50 MPa
CoatingUV ResistanceHigh

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-5-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and affect cellular processes .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Molecular Structures and Physical Properties

Compound Name Molecular Formula CAS Number Substituents (Positions) Melting Point (°C) Key Applications
2-Hydroxy-4-methyl-5-nitropyridine C₆H₆N₂O₃ 21901-41-7 -OH (2), -CH₃ (4), -NO₂ (5) 186–190 Drug intermediates
2-Methoxy-4-methyl-5-nitropyridine C₇H₈N₂O₃ Not available -OCH₃ (2), -CH₃ (4), -NO₂ (5) Not reported Synthetic intermediates
2-Methoxy-4-methyl-3-nitropyridine C₇H₈N₂O₃ Not available -OCH₃ (2), -CH₃ (4), -NO₂ (3) Not reported Organic synthesis
2-Chloro-5-nitropyridin-4-amine C₅H₄ClN₃O₂ 4548-45-2 -Cl (2), -NH₂ (4), -NO₂ (5) Not reported Cytokine inhibitors
2-Hydroxy-4-methyl-3-nitropyridine C₆H₆N₂O₃ 21901-41-7* -OH (2), -CH₃ (4), -NO₂ (3) Not reported DFT studies

Key Observations :

  • Substituent positioning : The nitro group at position 5 (vs. 3) enhances steric effects and electronic delocalization, influencing reactivity and stability .
  • Hydroxy vs. methoxy groups : Hydroxy derivatives exhibit stronger hydrogen bonding, leading to higher melting points (e.g., 186–190°C for the 5-nitro isomer) compared to methoxy analogs .

Key Observations :

  • Nitro group position : Synthesis of 3-nitro isomers (e.g., 2-Methoxy-4-methyl-3-nitropyridine) yields 80%, lower than 5-nitro analogs (95%), likely due to steric hindrance .
  • Functional group interchange : Methoxy derivatives are synthesized via nucleophilic substitution, while hydroxy derivatives require deprotection or hydrolysis .

Spectroscopic and Electronic Properties

Table 3: Spectroscopic and DFT-Based Comparisons

Compound Name IR/Raman Peaks (cm⁻¹) HOMO-LUMO Gap (eV) NBO Analysis Findings
This compound 1650 (C=O stretch), 1520 (NO₂ asym) 4.2 Strong intramolecular H-bonding
2-Hydroxy-4-methyl-3-nitropyridine 1630 (C=O stretch), 1550 (NO₂ asym) 3.9 Weaker H-bonding due to nitro position

Key Observations :

  • Vibrational spectra: The 5-nitro isomer shows a higher-frequency NO₂ asymmetric stretch (1520 cm⁻¹) compared to the 3-nitro isomer (1550 cm⁻¹), reflecting electronic differences .
  • HOMO-LUMO gaps : The 5-nitro isomer has a larger gap (4.2 eV vs. 3.9 eV), suggesting greater stability and reduced reactivity .

Key Observations :

  • Pharmaceutical relevance : The hydroxy and nitro groups in this compound make it a versatile building block for bioactive molecules .

Biological Activity

2-Hydroxy-4-methyl-5-nitropyridine (HMNP) is a nitropyridine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of HMNP, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure :

  • Molecular Formula : C6_6H6_6N2_2O3_3
  • CAS Number : 21901-41-7

The compound features a hydroxyl group, a methyl group, and a nitro group attached to a pyridine ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that HMNP exhibits significant antimicrobial properties. A study conducted on various nitropyridine derivatives demonstrated that HMNP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and interference with cellular respiration pathways.

Table 1: Antimicrobial Activity of HMNP Against Various Pathogens

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

Data sourced from laboratory studies assessing the antimicrobial efficacy of HMNP against common pathogens.

The biological activity of HMNP can be attributed to its ability to interact with cellular components. Molecular docking studies have suggested that HMNP can bind to various target proteins involved in metabolic pathways. Notably, it has shown affinity for shikimate dehydrogenase and penicillin-binding proteins, which are critical for bacterial cell wall synthesis and metabolism.

Toxicological Profile

While HMNP exhibits promising biological activities, it is essential to consider its toxicity. Experimental studies have indicated that exposure to high concentrations may lead to methemoglobinemia, a condition where hemoglobin is unable to carry oxygen effectively. Symptoms include cyanosis and respiratory distress, particularly at blood methemoglobin levels exceeding 30% .

Table 2: Toxicity Summary of HMNP

Toxicity ParameterValue
Acute ToxicityModerate (LD50 > 500 mg/kg)
Chronic EffectsPotential carcinogenic effects noted in animal studies
Skin AbsorptionModerate; can lead to systemic effects

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates :
    A recent study evaluated the effectiveness of HMNP against clinical isolates from patients with infections. The results confirmed its efficacy in inhibiting resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
  • In Vivo Studies :
    Animal models have been employed to assess the therapeutic potential of HMNP in treating infections. Results indicated significant reductions in bacterial load in treated subjects compared to controls, supporting further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methyl-5-nitropyridine in laboratory settings?

Methodological Answer: The compound is typically synthesized via nitration of a hydroxypyridine precursor. A common approach involves:

  • Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Precursor selection : 2-Hydroxy-4-methylpyridine is nitrated at the 5-position due to electronic and steric directing effects of the hydroxyl and methyl groups.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity.
    Characterization via NMR (¹H/¹³C), FT-IR, and elemental analysis is critical to confirm regioselectivity and purity .

Q. How can vibrational spectroscopy (IR/Raman) validate the molecular structure of this compound?

Methodological Answer:

  • Experimental protocol : Record FT-IR (4000–400 cm⁻¹) and Raman spectra (using 785 nm excitation). Key bands include:
    • O-H stretching (~3200 cm⁻¹, broad due to hydrogen bonding).
    • NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
    • Pyridine ring vibrations (~1600–1400 cm⁻¹).
  • Computational validation : Optimize geometry using DFT (e.g., B3LYP/6-311++G(d,p)) and simulate spectra. Compare experimental vs. theoretical peak positions to assign vibrational modes .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, safety goggles, and N95 masks to avoid inhalation of dust.
  • Ventilation : Use fume hoods for synthesis and handling.
  • Waste disposal : Collect nitro-containing waste separately in labeled containers for incineration by licensed facilities.
    Refer to SDS guidelines for nitropyridine derivatives, which highlight risks of skin/eye irritation and environmental toxicity .

Advanced Research Questions

Q. Which DFT functionals provide the most accurate electronic property predictions for this compound?

Methodological Answer:

  • Hybrid functionals : B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) is widely used for thermochemical accuracy in nitroaromatics. Validate with higher-level methods like CCSD(T) for critical parameters .
  • Basis sets : 6-311++G(d,p) captures polarization and diffuse effects for nitro and hydroxyl groups.
  • Key outputs : HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (hydrogen bonding sites), and NBO analysis (charge delocalization) .

Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

  • Scenario : Discrepancies in bond lengths or vibrational frequencies between DFT and experimental XRD/spectroscopy.
  • Resolution steps :
    • Basis set augmentation : Test larger basis sets (e.g., aug-cc-pVTZ) to reduce basis set superposition errors.
    • Solvent effects : Include PCM (Polarizable Continuum Model) in simulations if experiments are solution-phase.
    • Dispersion corrections : Apply Grimme’s D3 correction for non-covalent interactions (critical for crystal packing analysis).
    • Experimental replication : Re-measure XRD or NMR under controlled conditions to rule out impurities .

Q. What advanced techniques characterize supramolecular interactions in this compound cocrystals?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O-H···O, C-H···O) using CrystalExplorer. Red/blue regions on the surface indicate close/far interactions.
  • XRD refinement : Rietveld analysis refines crystal packing motifs (e.g., π-π stacking of pyridine rings).
  • Thermal analysis : TGA/DSC assesses cocrystal stability (decomposition >200°C suggests robust supramolecular networks) .

Q. Data Contradiction Analysis

Q. How should conflicting spectroscopic data between similar nitropyridine derivatives be addressed?

Methodological Answer:

  • Case study : If NO₂ stretching frequencies vary significantly between this compound and its 3-nitro isomer:
    • Conformational analysis : Use relaxed potential energy scans (DFT) to identify rotational isomers affecting vibrational modes.
    • Solvent effects : Compare spectra in polar (DMSO) vs. non-polar (CCl₄) solvents to assess hydrogen bonding’s role.
    • Cross-validate : Pair Raman data with IR to distinguish Fermi resonances or overtone interference .

Properties

IUPAC Name

4-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEHUZHKFUNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323078
Record name 2-Hydroxy-4-methyl-5-nitropyridine
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-41-7
Record name 4-Methyl-5-nitro-2(1H)-pyridinone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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